1-(3-fluorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a fluorobenzyl group, a methylbenzothiazole group, and a dihydropyridazine carboxamide group. These groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The fluorobenzyl and methylbenzothiazole groups are aromatic, suggesting that the compound could have interesting photophysical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the fluorine atom, the nitrogen atoms in the dihydropyridazine and carboxamide groups, and the sulfur atom in the benzothiazole group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect its polarity and the presence of multiple aromatic rings could affect its UV/Vis absorption properties .Scientific Research Applications
Applications in HIV Research
Studies have focused on the metabolism and disposition of potent HIV integrase inhibitors, highlighting the use of fluorinated compounds in drug discovery programs for HIV treatment. For example, research on the metabolic fate and excretion of HIV integrase inhibitors has employed 19F-NMR spectroscopy, indicating the potential of fluorinated analogs in enhancing drug properties (Monteagudo et al., 2007).
Antimicrobial Applications
Fluorobenzamides containing thiazole and thiazolidine moieties have shown promising antimicrobial activity. Microwave-induced synthesis of these compounds has led to the development of analogs with significant efficacy against various bacterial and fungal strains, demonstrating the role of fluorinated compounds in battling microbial infections (Desai et al., 2013).
Anti-inflammatory and Analgesic Activities
Research into the synthesis of imidazolyl acetic acid derivatives has revealed anti-inflammatory and analgesic activities. These findings underscore the potential of fluorinated compounds in developing treatments for inflammation and pain management, highlighting the broader applicability of such chemical structures in therapeutic development (Khalifa & Abdelbaky, 2008).
Anticancer Activities
Novel fluoro-substituted compounds have been evaluated for their anti-lung cancer activity. The synthesis of such compounds has led to promising results in preclinical models, indicating the potential of fluorinated benzopyrans in cancer therapy (Hammam et al., 2005).
Mechanism of Action
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2S/c1-12-5-6-15-17(9-12)28-20(22-15)23-19(27)16-7-8-18(26)25(24-16)11-13-3-2-4-14(21)10-13/h2-10H,11H2,1H3,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCJGUPBYJOVGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN(C(=O)C=C3)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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